molecular formula C24H24N4O4S3 B2763480 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 922639-64-3

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2763480
CAS No.: 922639-64-3
M. Wt: 528.66
InChI Key: MXHVBKJUGBJGTA-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a high-purity chemical compound offered for research purposes. This complex molecule is characterized by a unique hybrid structure incorporating several pharmacologically relevant motifs, including a 5-methoxybenzothiazole core, a pyridylmethyl group, and a piperidine ring modified with a thiophene-2-sulfonyl unit . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with applications in oncology and neurology . The integration of a sulfonyl group attached to a thiophene ring, as seen in the related compound 1-(thiophene-2-sulfonyl)piperidine-4-carboxamide, further enhances the potential of this molecule for investigating novel biological pathways and protein-inhibitor interactions . This product is intended for use in chemical biology, hit-to-lead optimization, and other early-stage drug discovery research. It is supplied with detailed analytical data to ensure quality and batch-to-batch consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S3/c1-32-19-7-8-21-20(15-19)26-24(34-21)28(16-18-5-2-3-11-25-18)23(29)17-9-12-27(13-10-17)35(30,31)22-6-4-14-33-22/h2-8,11,14-15,17H,9-10,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHVBKJUGBJGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Methoxybenzo[d]thiazole Moiety: This step involves the reaction of appropriate starting materials under specific conditions to form the methoxybenzo[d]thiazole ring.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the reaction of the methoxybenzo[d]thiazole intermediate with a pyridin-2-ylmethyl reagent.

    Formation of the Thiophen-2-ylsulfonyl Group:

    Formation of the Piperidine-4-carboxamide: This final step involves the reaction of the intermediate compound with a piperidine-4-carboxamide reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: Substitution reactions can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may vary depending on the desired transformation and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. These products may include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Structural Representation

The structure includes various functional groups that contribute to its biological activity:

  • Benzothiazole moiety
  • Pyridine ring
  • Thiophene sulfonyl group
  • Piperidine core

Anticancer Activity

Research indicates that compounds similar to N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. The benzothiazole and pyridine components are known to interact with various biological targets involved in cancer progression.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the sulfonamide group enhances its ability to disrupt microbial cell functions.

Table 2: Biological Activities Summary

Activity TypeObserved Effects
AnticancerInhibition of proliferation, apoptosis induction
AntimicrobialEffective against bacteria and fungi

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of related benzothiazole derivatives. Results indicated that compounds with similar structural features significantly reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to decreased cell survival rates.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of related compounds was tested against Staphylococcus aureus and Candida albicans. The study found that these compounds inhibited bacterial growth at low micromolar concentrations, suggesting potential as therapeutic agents for infections.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect specific signaling pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name Key Structural Features Potential Pharmacological Targets Synthetic Route Highlights
Target Compound 5-Methoxybenzothiazolyl, pyridinylmethyl, thiophene sulfonyl Kinases, GPCRs (hypothesized) Multi-step coupling (amine + carboxylate)
2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Benzylsulfonyl, chloro-pyrimidine, propyl-thiadiazole Enzymes with nucleophilic active sites Sulfonyl chloride coupling
Dasatinib (BMS-354825) Thiazole-carboxamide, hydroxyethylpiperazine, methylpyrimidine BCR-ABL kinase (approved for leukemia) Sequential lithiation and nucleophilic coupling
N-Hydroxy-4-phenyl-2-(thiophen-2-yl)thiazole-5-carboxamide Hydroxyamide, phenyl-thiazole, thiophene HDAC inhibitors (hypothesized) Hydroxamic acid formation

Key Observations :

  • The thiophene-2-sulfonyl group distinguishes it from benzylsulfonyl in , which may alter target selectivity due to differences in electronic and steric profiles .
  • Synthetic Complexity :

    • The target compound’s synthesis likely parallels Dasatinib’s route, involving sequential coupling of amines and carboxylates . However, the inclusion of a thiophene sulfonyl group may require additional sulfonylation steps compared to simpler sulfonyl derivatives .
  • Biological Activity :

    • While Dasatinib’s hydroxyethylpiperazine moiety enhances solubility and kinase binding , the target compound’s pyridinylmethyl group could facilitate π-π stacking interactions with aromatic residues in enzyme active sites .
    • The propyl-thiadiazole in may confer metabolic stability but reduce solubility compared to the target compound’s methoxybenzothiazole .

Research Findings and Implications

  • Kinase Inhibition Potential: Analogous compounds like Dasatinib show nanomolar IC₅₀ values against kinases .
  • Solubility and Bioavailability : The thiophene sulfonyl group may improve aqueous solubility relative to purely aromatic sulfonates (e.g., ), but its bulky substituents could limit oral bioavailability without formulation optimization .
  • Metabolic Stability : The 5-methoxy group on benzothiazole may slow oxidative metabolism compared to unsubstituted analogs, as seen in related benzothiazole derivatives .

Biological Activity

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24H24N4O4S3
Molecular Weight 528.7 g/mol
IUPAC Name N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
CAS Number 1170596-93-6

Antitumor Activity

Research indicates that derivatives of benzothiazole exhibit notable antitumor properties. A study highlighted the cytotoxic effects of thiazolidinone derivatives against glioblastoma multiforme cells, suggesting that similar compounds may have potential in cancer therapy . The compound may share this antitumor activity due to its structural components that are associated with inhibiting tumor growth.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Specifically, compounds containing piperidine moieties have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The sulfonamide group in this compound may enhance its binding affinity to target enzymes.

Antibacterial Properties

The biological activity of similar benzothiazole derivatives has been linked to antibacterial effects. Studies have demonstrated that compounds with benzothiazole scaffolds exhibit moderate to strong antibacterial activity against various bacterial strains . The presence of the thiophene and piperidine rings may contribute synergistically to this activity.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Enzyme Modulation : By inhibiting enzymes such as AChE, the compound could influence neurotransmitter levels, impacting neuronal function.
  • Antimicrobial Action : The compound's structural features allow it to disrupt bacterial cell wall synthesis or function, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitumor Activity : A study demonstrated that thiazolidinone derivatives significantly reduced cell viability in glioblastoma cells, indicating potential for further development in oncology .
  • Enzyme Inhibition : Research on piperidine derivatives showed effective inhibition of AChE, suggesting that modifications could enhance selectivity and potency against specific targets .
  • Antibacterial Effects : Investigations into benzothiazole derivatives revealed broad-spectrum antibacterial properties, supporting their use as lead compounds for antibiotic development .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfonyl or thiophene groups. Optimize temperature (typically 60–80°C for amide couplings) and solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity for heterocyclic couplings) .
  • Monitoring : Employ TLC with UV detection to track reaction progress. Use NMR (¹H and ¹³C) for intermediate characterization to confirm regioselectivity, especially for benzothiazole and pyridine substitutions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures improves purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : Aromatic protons (δ 7.0–8.5 ppm for benzothiazole and pyridine), sulfonyl group protons (δ 3.0–3.5 ppm), and piperidine ring protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~550–600 Da) and fragmentation patterns to validate the sulfonyl and carboxamide groups .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at −20°C in anhydrous DMSO to prevent hydrolysis of the sulfonyl group .
  • Light Sensitivity : Use amber vials to protect the thiophene and benzothiazole moieties from photodegradation .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Replicate Assays : Perform dose-response curves (e.g., IC₅₀) in triplicate using standardized cell lines (e.g., HEK293 or HepG2) to minimize variability .
  • Orthogonal Validation : Cross-validate target engagement using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .
  • Impurity Analysis : Re-examine synthetic batches via LC-MS to rule out confounding effects from byproducts (e.g., des-methyl analogs) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically:
  • Replace the 5-methoxy group on benzothiazole with halogens (e.g., Cl, F) to study electronic effects .
  • Substitute pyridin-2-ylmethyl with pyridin-4-ylmethyl to assess steric impact on target binding .
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and cellular viability assays to correlate structural changes with activity .

Q. What mechanistic insights can be gained from studying its reactivity with biological nucleophiles?

  • Methodological Answer :

  • Thiol Reactivity : Incubate the compound with glutathione (GSH) at physiological pH and monitor adduct formation via LC-MS. The thiophene-sulfonyl group may act as a leaving group, forming covalent bonds with cysteine residues .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with model nucleophiles (e.g., N-acetylcysteine) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., HATU vs. EDCI for amide coupling) and bases (e.g., DIPEA vs. NaHCO₃) to identify yield-limiting steps .
  • Byproduct Identification : Use preparative TLC to isolate low-yield fractions and characterize byproducts via 2D NMR (COSY, HSQC) .

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